

Spectroscopic Profile: A Comparative Analysis of Isochroman and its Chlorinated Analogue

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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of isochroman and a representative chlorinated analogue. This guide provides a comparative analysis of their NMR, IR, Mass Spectrometry, and UV-Vis data, alongside detailed experimental protocols.

This guide offers a comprehensive spectroscopic comparison of isochroman and a similar chlorinated compound, 5-chloro-2-methoxybenzonitrile, selected due to the scarcity of publicly available data for **5-chloroisochroman**. While not a direct positional isomer, this alternative provides valuable insight into the spectroscopic influence of a chlorine atom on an aromatic ring within a related chemical scaffold. The data presented is essential for researchers in medicinal chemistry and materials science for the structural elucidation and characterization of these and similar molecular structures.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for isochroman and 5-chloro-2-methoxybenzonitrile.

Table 1: 1H NMR and 13C NMR Data



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Isochroman	7.09-6.87 (m, 4H, Ar-H), 4.68 (s, 2H, O-CH ₂ -Ar), 3.87 (t, 2H, Ar-CH ₂ -CH ₂), 2.75 (t, 2H, Ar- CH ₂ -CH ₂)	134.3, 132.8, 128.8, 126.6, 125.8, 125.2 (Ar-C), 68.2 (O- CH ₂ -Ar), 64.9 (Ar-CH ₂ -CH ₂), 28.5 (Ar-CH ₂)
5-chloro-2-methoxybenzonitrile	7.58 (d, 1H), 7.49 (dd, 1H), 7.03 (d, 1H)	157.0, 134.3, 133.0, 127.8, 117.2, 113.8, 102.4, 56.6

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
Isochroman	3065-2850 (C-H stretch), 1458 (C-H bend), 1235 (C-O stretch), 748 (Aromatic C-H bend)
5-chloro-2-methoxybenzonitrile	~2230 (C≡N stretch), ~1590, 1480 (C=C aromatic stretch), ~1260 (C-O stretch), ~810 (C-Cl stretch)

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Isochroman	134	104, 105, 77, 51
5-chloro-2-methoxybenzonitrile	167 (M), 169 (M+2)	152, 124, 89

Table 4: UV-Vis Spectroscopy Data

Compound	λmax (nm)	Solvent
Isochroman	265, 272	Not specified
5-chloro-2-methoxybenzonitrile	Data not readily available	



Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

 1 H and 13 C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample (5-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. For 1 H NMR, the number of protons, their chemical environment, and coupling interactions are determined. For 13 C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to one peak per unique carbon atom.

Infrared (IR) Spectroscopy:

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like isochroman, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. The presence of chlorine is often indicated by an M+2 isotopic peak with a relative intensity of about one-third of the molecular ion peak.

UV-Vis Spectroscopy:

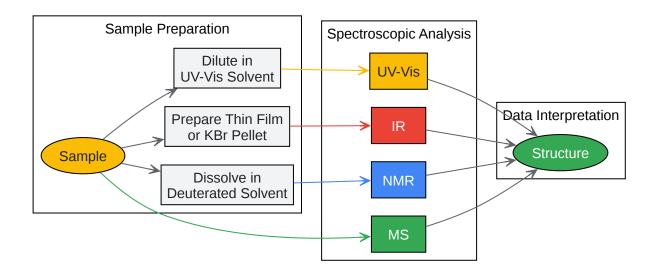
UV-Vis spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) to a concentration that gives an absorbance reading between 0.1 and 1. The solution is placed in a cuvette (typically 1



cm path length), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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